![molecular formula C11H9N5O2 B3197443 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 1005588-05-5](/img/structure/B3197443.png)
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Overview
Description
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different substituents.
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(1-methyl-4-amino-1H-pyrazol-3-yl)-1H-benzo[d]imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the benzimidazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity: Studies suggest that derivatives of pyrazole exhibit significant antimicrobial properties. The presence of the nitro group may enhance this activity by disrupting bacterial cell wall synthesis . Research has shown effectiveness against various strains, including Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Properties: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. It may reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses .
Chemical Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules: Its reactivity allows it to be transformed into various derivatives, making it a versatile building block in synthetic organic chemistry .
Material Science
The compound's unique chemical structure makes it suitable for applications in developing new materials:
- Polymer Chemistry: It can be employed in synthesizing polymers and coatings due to its functional groups that facilitate chemical reactions .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antimicrobial Properties | Investigated the efficacy against bacterial strains | Showed significant inhibition of bacterial growth, particularly against E. coli and S. aureus |
Anti-inflammatory Mechanism Study | Evaluated cytokine production | Demonstrated reduction in TNF-α and NO levels, indicating potential therapeutic benefits for inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: Lacks the nitro group, which may result in different biological activities.
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-indazole: Contains an indazole ring instead of a benzimidazole ring, leading to variations in chemical reactivity and biological properties.
Uniqueness
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both the nitro group and the benzimidazole ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.
Biological Activity
Overview
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that integrates the structural features of both pyrazole and benzimidazole rings. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: CHNO
- CAS Number: 1005588-05-5
- Molecular Weight: 229.22 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions between 1-methyl-4-nitro-1H-pyrazole and o-phenylenediamine, often utilizing dehydrating agents like polyphosphoric acid under elevated temperatures to facilitate ring formation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily due to its structural components.
Anticancer Activity
Studies have demonstrated that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro tests have shown that derivatives of pyrazole exhibit significant antiproliferative effects against these cancer types, with some exhibiting IC values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The nitro group in the structure allows for bioreduction to form reactive intermediates, which may interact with cellular components, leading to antimicrobial effects. Studies have indicated efficacy against bacterial strains such as E. coli and Staphylococcus aureus.
Anti-inflammatory Effects
Preliminary research suggests that this compound may exhibit anti-inflammatory properties. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymes: It may act as an inhibitor for specific enzymes by binding to their active sites.
- Modulate Receptors: The compound can alter receptor signaling pathways, potentially affecting cellular responses.
- Generate Reactive Intermediates: The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to cytotoxic effects.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole | Lacks nitro group | Different activity profile |
2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-indazole | Indazole instead of benzimidazole | Variations in reactivity and activity |
Case Studies and Research Findings
A notable study evaluated the anticancer potential of various pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition of cancer cell proliferation across multiple types, reinforcing the therapeutic potential of this class of compounds .
Another investigation focused on the anti-inflammatory capabilities of pyrazole derivatives, where compounds were tested against carrageenan-induced edema models in mice. Results showed promising anti-inflammatory effects comparable to standard treatments like indomethacin .
Properties
IUPAC Name |
2-(1-methyl-4-nitropyrazol-3-yl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-15-6-9(16(17)18)10(14-15)11-12-7-4-2-3-5-8(7)13-11/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRQEWXMQUFGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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